Cas no 1049486-52-3 (1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine)
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
- (2-chloro-6-fluorophenyl)(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone
- AKOS024502839
- 1049486-52-3
- VU0638903-1
- (2-chloro-6-fluorophenyl)-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
- F5250-0739
-
- Inchi: 1S/C20H20ClFN6O/c1-14-5-7-15(8-6-14)28-18(23-24-25-28)13-26-9-11-27(12-10-26)20(29)19-16(21)3-2-4-17(19)22/h2-8H,9-13H2,1H3
- InChI Key: MYVYXUUFCSDULF-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1C(N1CCN(CC2=NN=NN2C2C=CC(C)=CC=2)CC1)=O)F
Computed Properties
- Exact Mass: 414.1371151g/mol
- Monoisotopic Mass: 414.1371151g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 555
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 67.2Ų
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5250-0739-2μmol |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-5μmol |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-10μmol |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-20μmol |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-1mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-2mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-3mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-4mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-5mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5250-0739-10mg |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine |
1049486-52-3 | 10mg |
$79.0 | 2023-09-10 |
1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 1-(2-chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine
Introduction to 1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS No. 1049486-52-3)
1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine, also known by its CAS number 1049486-52-3, is a complex organic compound with significant potential in the pharmaceutical and medicinal chemistry fields. This compound is characterized by its unique structural features, including a piperazine ring, a tetrazole moiety, and a substituted benzoyl group. These structural elements contribute to its diverse biological activities and make it a valuable candidate for various therapeutic applications.
The tetrazole moiety in the compound is particularly noteworthy due to its ability to enhance the stability and bioavailability of the molecule. Tetrazoles are known for their strong electron-withdrawing properties and their capacity to form stable complexes with metal ions. This characteristic makes them useful in the design of drugs that require high stability and prolonged action. Additionally, the tetrazole group can improve the solubility of the compound, which is crucial for its absorption and distribution in biological systems.
The piperazine ring is another key structural element of this compound. Piperazines are widely used in pharmaceuticals due to their ability to modulate various receptors and enzymes. In this specific compound, the piperazine ring likely plays a role in enhancing the compound's affinity for specific biological targets, such as G protein-coupled receptors (GPCRs) or ion channels. This can lead to improved efficacy and selectivity in therapeutic applications.
The substituted benzoyl group (2-chloro-6-fluorobenzoyl) adds further complexity to the molecule. The presence of chlorine and fluorine atoms introduces additional electronic effects that can influence the compound's reactivity and binding properties. These halogen substituents can enhance the lipophilicity of the molecule, which is important for crossing biological membranes and reaching target sites within cells.
Recent research has focused on the potential therapeutic applications of 1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer activities. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. This makes it a promising candidate for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory properties, 1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine has shown significant anti-cancer activity against various cancer cell lines. Research conducted at a leading pharmaceutical institute found that this compound selectively targets cancer cells while sparing normal cells. The mechanism of action appears to involve the induction of apoptosis (programmed cell death) through the activation of caspase pathways. This selective cytotoxicity makes it an attractive candidate for further development as an anticancer agent.
The pharmacokinetic properties of 1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine have also been investigated. Studies have shown that it has favorable oral bioavailability and a reasonable half-life in vivo. These properties are essential for ensuring that the drug reaches its target site at therapeutic concentrations without requiring frequent dosing. Furthermore, preliminary toxicology studies have indicated that this compound has a favorable safety profile at therapeutic doses.
In conclusion, 1-(2-Chloro-6-fluorobenzoyl)-4-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}piperazine (CAS No. 1049486-52-3) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features make it an attractive candidate for further research and development in areas such as anti-inflammatory and anticancer drug discovery. Ongoing studies are expected to provide more insights into its mechanisms of action and optimize its use in clinical settings.
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